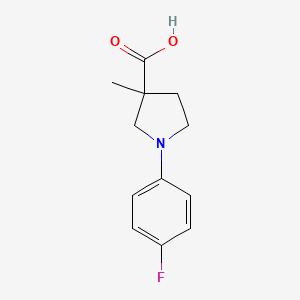
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid include:
- 1-(4-Fluorophenyl)-2-methylpyrrolidine-2-carboxylic acid
- 1-(4-Fluorophenyl)-3-ethylpyrrolidine-3-carboxylic acid
- 1-(4-Fluorophenyl)-3-methylpyrrolidine-2-carboxylic acid
These compounds share structural similarities but differ in the position or nature of substituents on the pyrrolidine ring. The unique combination of the fluorophenyl group and the specific substitution pattern in 1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-12(11(15)16)6-7-14(8-12)10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
XPXWWEMHHZUFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















